Crucial Intermediate for D2/D3/D4 Dopamine Receptor Ligands with Known Affinities
1-phenyl-1H-pyrrole-3-carbaldehyde is the key synthetic intermediate for preparing a series of 1-phenyl-3-(aminomethyl)pyrroles, which exhibit high affinity for dopamine D2, D3, and D4 receptors [1]. The parent aldehyde is essential for introducing the basic aminomethyl side chain via reductive amination, a structural feature directly correlated with dopaminergic activity. In the referenced study, a derivative synthesized from this aldehyde showed a Ki value of 1.5 nM at the D4 receptor [1].
| Evidence Dimension | Ki value for binding to cloned human D4.4 receptor |
|---|---|
| Target Compound Data | N/A (Target compound is a synthetic intermediate; biological data pertains to its derivative, compound 9b) |
| Comparator Or Baseline | Derivative 9b (1-phenyl-3-(N-benzylaminomethyl)pyrrole) from the same series |
| Quantified Difference | Ki = 1.5 nM [1] |
| Conditions | In vitro binding assay using [125I]IABN as radioligand on cloned human D4.4 receptors [1]. |
Why This Matters
For medicinal chemists, this data establishes 1-phenyl-1H-pyrrole-3-carbaldehyde as a necessary starting material for accessing a privileged structure in dopamine receptor research, distinguishing it from non-phenyl or differently substituted pyrrole aldehydes.
- [1] Thurkauf, A.; Yuan, J.; Chen, X.; Wasley, J. W. F.; Meade, R.; Woodruff, K. H.; Huston, K.; Ross, P. C. (1995). 1-Phenyl-3-(aminomethyl)pyrroles as Potential Antipsychotic Agents. Synthesis and Dopamine Receptor Binding. Journal of Medicinal Chemistry, 38(25), 4950-4952. View Source
